

Application Notes and Protocols: 4-lodo-3,5-dimethylphenyl Acetate in Organic Synthesis

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Compound of Interest

Compound Name: 4-lodo-3,5-dimethylphenyl acetate

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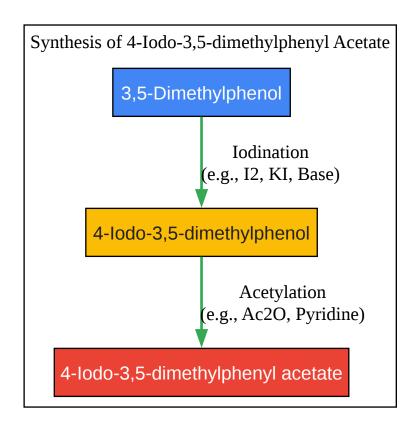
These application notes provide a comprehensive overview of **4-lodo-3,5-dimethylphenyl acetate** as a versatile building block in modern organic synthesis. The document outlines its synthesis and application in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate its use in research and development.

Synthesis of 4-lodo-3,5-dimethylphenyl Acetate

4-Iodo-3,5-dimethylphenyl acetate is a valuable intermediate that can be readily prepared in a two-step sequence from the commercially available 3,5-dimethylphenol. The synthesis involves an electrophilic iodination followed by acetylation.

Diagram of Synthetic Pathway





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Caption: Synthetic route to **4-lodo-3,5-dimethylphenyl acetate**.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-3,5-dimethylphenol

• Methodology: To a stirred solution of 3,5-dimethylphenol (1.0 eq) in a suitable solvent such as methanol or aqueous sodium hydroxide, potassium iodide (1.2 eq) and iodine (1.1 eq) are added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of **4-lodo-3,5-dimethylphenyl Acetate**



• Methodology: 4-Iodo-3,5-dimethylphenol (1.0 eq) is dissolved in a suitable solvent like dichloromethane or pyridine. Acetic anhydride (1.5 eq) is added, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC. Once the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with a mild base (e.g., saturated sodium bicarbonate solution), water, and brine, then dried over anhydrous sodium sulfate and concentrated to yield the final product.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring makes **4-lodo-3,5-dimethylphenyl acetate** an excellent substrate for various palladium-catalyzed cross-coupling reactions. The C-I bond is highly reactive towards oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The acetate group can serve as a protecting group for the phenol or be a key feature of the target molecule.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the aryl iodide and a boronic acid or ester. This reaction is fundamental for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science.

- Reaction: Coupling of **4-lodo-3,5-dimethylphenyl acetate** with Phenylboronic Acid.
- Methodology: In an oven-dried Schlenk tube, **4-lodo-3,5-dimethylphenyl acetate** (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) are combined. The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture, such as toluene/water or dioxane/water, is added. The reaction mixture is then heated to 80-100 °C and stirred for several hours until completion (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.



Entry	Catalyst (mol%)	Base	Solvent Temp (°C)		Time (h)	Yield (%)
1	Pd(PPh₃)₄ (3)	K ₂ CO ₃	Toluene/H₂ O	90	12	~85-95
2	Pd(dppf)Cl ² (2)	CS2CO3	Dioxane/H ₂ O	100	8	~90-98

Note: Yields are estimated based on similar transformations and may vary.



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Caption: General workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl iodide and a terminal alkyne, leading to the synthesis of substituted alkynes. These products are valuable intermediates in the synthesis of natural products and functional materials.[1][2]

- Reaction: Coupling of **4-lodo-3,5-dimethylphenyl acetate** with Phenylacetylene.
- Methodology: To a solution of **4-lodo-3,5-dimethylphenyl acetate** (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent like triethylamine or a mixture of THF and an amine base, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., Cul, 1-3 mol%) are added. The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. After completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then subjected to an aqueous workup and extraction, followed by purification of the product by column chromatography.[3][4]



Entry	Pd Catalyst (mol%)	Cu Co- catalyst (mol%)	Base/Sol vent	Temp (°C)	Time (h)	Yield (%)
1	Pd(PPh₃)₂ Cl₂ (3)	Cul (1.5)	Et₃N	RT	6	~80-90
2	Pd(PPh ₃) ₄ (2)	Cul (1)	THF/Diisop ropylamine	50	4	~85-95

Note: Yields are estimated based on similar transformations and may vary.



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Caption: General workflow for the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the aryl iodide with an amine. This reaction is extensively used in medicinal chemistry to introduce nitrogen-containing functional groups into aromatic systems.[5][6]

- Reaction: Coupling of 4-lodo-3,5-dimethylphenyl acetate with Aniline.
- Methodology: A mixture of **4-lodo-3,5-dimethylphenyl acetate** (1.0 eq), aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq) is placed in a Schlenk tube. The tube is sealed, evacuated, and backfilled with argon. Anhydrous, degassed toluene is added, and the mixture is heated to 80-110 °C for several hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.



Entry	Pd Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Pd ₂ (dba) 3 (1.5)	XPhos (3)	NaOt-Bu	Toluene	100	16	~75-90
2	Pd(OAc) ₂ (2)	BINAP (3)	CS2CO3	Dioxane	110	24	~70-85

Note: Yields are estimated based on similar transformations and may vary.



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Caption: General workflow for Buchwald-Hartwig amination.

Conclusion

4-Iodo-3,5-dimethylphenyl acetate is a readily accessible and highly useful building block for organic synthesis. Its reactivity in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions allows for the efficient construction of diverse molecular architectures, making it a valuable tool for researchers in academia and the pharmaceutical industry. The protocols provided herein serve as a guide for the application of this versatile reagent in the synthesis of complex organic molecules.

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